Vetivenol
Overview
Description
Vetivenol is a compound found in the essential oil of the vetiver plant (Vetiveria zizanioides). It is a clear, colorless, mobile liquid with a characteristic odor . The molecular formula of Vetivenol is C15H24O .
Synthesis Analysis
The vetiver root has been used to extract essential oil, which contains Vetivenol, using two different techniques: hydrodistillation and steam distillation . Hydrodistillation has been found to be preferable due to its quicker extraction times, simplicity of use, and capacity to produce greater yields .
Molecular Structure Analysis
The molecular structure of Vetivenol can be represented by the IUPAC Standard InChI: InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m0/s1 .
Scientific Research Applications
Veterinary Research and Global Relevance
Veterinary research, including the study of substances like Vetivenol, plays a crucial role in global health. It encompasses a wide range of areas such as food safety, zoonotic diseases, and the development of new drugs and therapies. The societal and global impact of veterinary science cannot be overstated, with its contributions reaching into public health, food production, and ecosystem stability. Cross-disciplinary collaborations and substantial research investment are pivotal for veterinary research to address pressing challenges like food-borne pathogens and infectious diseases (Christopher, 2015).
Veterinary Drug Research and PET Imaging
Positron Emission Tomography (PET) has emerged as a significant tool in veterinary drug research, offering insights into pharmacokinetic and pharmacodynamic events in both animals and humans. PET imaging, when applied in veterinary drug research, can provide a unique perspective on the behavior, therapeutic effects, and interactions of drugs, including compounds like Vetivenol. This methodology is invaluable in the early stages of drug development, facilitating longitudinal studies and the examination of genetically altered animals (Fowler et al., 1999).
Ethical Standards in Veterinary Research
The ethical dimension of veterinary research is paramount. Publications in the field must adhere to high ethical standards concerning animal welfare. Manuscripts that do not comply with guidelines such as the UK Animals (Scientific Procedures) Act and the European Directive on the protection of animals used for scientific purposes are rejected. This ensures that the research conducted and published respects the welfare of animals and adheres to strict ethical considerations (McNeilly & MacMillan, 2020).
Veterinary Medicine and Skillful Performance
The practice of veterinary medicine, including the application and study of substances like Vetivenol, is often a balance between scientific knowledge and the unpredictability of real-world cases. Veterinarians navigate the gap between the precise, unambiguous knowledge gained through research and the often indeterminate nature of clinical practice. This dynamic underscores the complexity and the art of veterinary practice, where professionals constantly adapt their scientific knowledge to the nuanced needs of individual cases (Clarke & Knights, 2018).
Future Directions
properties
IUPAC Name |
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEXBRKEGXBUJE-ATFAPYMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C12CCC(=C(C)C)C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vetivenol | |
CAS RN |
68129-81-7 | |
Record name | Vetiverol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vetiverol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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